molecular formula C7H11NS B14611125 1-Methyl-2-[(methylsulfanyl)methyl]-1H-pyrrole CAS No. 59020-98-3

1-Methyl-2-[(methylsulfanyl)methyl]-1H-pyrrole

Cat. No.: B14611125
CAS No.: 59020-98-3
M. Wt: 141.24 g/mol
InChI Key: TZDPGYMNRLDOJX-UHFFFAOYSA-N
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Description

1H-Pyrrole, 1-methyl-2-[(methylthio)methyl]- is a heterocyclic organic compound with a pyrrole ring structure. This compound is characterized by the presence of a methyl group at the nitrogen atom and a methylthio group attached to the second carbon of the pyrrole ring. It is a derivative of pyrrole, which is a five-membered aromatic ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole, 1-methyl-2-[(methylthio)methyl]- can be achieved through various synthetic routes. One common method involves the reaction of 1-methylpyrrole with a methylthiomethylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrole ring, followed by the addition of the methylthiomethylating agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole, 1-methyl-2-[(methylthio)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 1-methyl-2-[(methylthio)methyl]- involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with biological macromolecules, leading to changes in their structure and function. The specific pathways involved in its biological activity are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrole, 1-methyl-2-[(methylthio)methyl]- is unique due to the presence of both a methyl and a methylthio group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

59020-98-3

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

1-methyl-2-(methylsulfanylmethyl)pyrrole

InChI

InChI=1S/C7H11NS/c1-8-5-3-4-7(8)6-9-2/h3-5H,6H2,1-2H3

InChI Key

TZDPGYMNRLDOJX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CSC

Origin of Product

United States

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